Trt-D-Ser-OH
Description
Trt-D-Ser-OH (N-Trityl-D-serine) is a chiral, non-natural amino acid derivative extensively used in peptide synthesis and combinatorial chemistry. Its structure features a trityl (triphenylmethyl) group protecting the amino moiety and a free carboxylic acid group, enabling selective deprotection during solid-phase peptide synthesis (SPPS). Key characteristics include:
- Molecular Formula: C₂₂H₂₁NO₃
- Molecular Weight: 347.5 g/mol
- Purity: >98% (as per catalog specifications) .
- Applications: Used in the synthesis of complex peptides requiring stereochemical control, particularly in pharmaceutical research and development .
The trityl group offers steric bulk, enhancing solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), while minimizing racemization during coupling reactions .
Properties
Molecular Formula |
C22H21NO3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m1/s1 |
InChI Key |
CAXCRXDCRBCENL-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Trt-D-Ser-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The trityl group serves as a protective group that stabilizes the amino acid during the synthesis process.
- Enhanced Coupling Efficiency : Research indicates that Fmoc-D-Ser(Trt)-OH exhibits favorable coupling rates compared to other glyco-amino acids, making it a valuable component in synthesizing complex peptides. In a study investigating various coupling conditions, this compound demonstrated high yields and low epimerization rates, which are critical for maintaining the integrity of synthesized peptides .
- Case Study : A detailed analysis of coupling conditions revealed that using this compound resulted in yields exceeding 90% under optimized conditions. This efficiency is crucial for large-scale peptide synthesis in pharmaceutical applications .
Structural Biology
The incorporation of D-amino acids like this compound into peptides can enhance their stability and resistance to proteolytic degradation.
- Mirror-Image Proteins : Recent advancements in synthetic biology have shown that proteins composed entirely of D-amino acids can be synthesized using this compound. These D-proteins exhibit unique properties such as increased thermal stability and reduced susceptibility to enzymatic cleavage. This characteristic makes them ideal candidates for drug design and therapeutic applications .
- Case Study : In one study, D-protein binders designed using D-amino acids effectively inhibited signaling pathways associated with certain cancers. The D-TrkA and D-IL-6 proteins synthesized with this compound demonstrated high binding affinities, suggesting their potential as therapeutic agents .
Drug Development
This compound has significant implications in drug discovery and development.
- D-Amino Acids in Cancer Therapy : There is growing evidence supporting the role of D-amino acids in cancer treatment. Compounds like this compound are being explored for their potential to modulate tumor microenvironments and enhance the efficacy of existing therapies .
- Case Study : A study highlighted the application of D-amino acids, including this compound, in developing novel anticancer agents that target specific pathways involved in tumor growth and metastasis. The research demonstrated that these compounds could be integrated into therapeutic regimens to improve patient outcomes .
Epimerization Studies
Understanding the epimerization process during peptide synthesis is crucial for optimizing yields and purity.
- Mechanistic Insights : Research has shown that this compound can undergo epimerization during synthesis, which can affect the final product's efficacy. Studies have focused on minimizing epimerization through careful control of reaction conditions .
- Data Table : Below is a summary of epimerization rates observed with different amino acid coupling conditions involving this compound:
| Amino Acid | Yield (%) | Epimerization Rate (%) |
|---|---|---|
| Fmoc-D-Ser(Trt)-OH | 81.0 | 2.2 |
| Other Glyco-AAs | 74.6 | 11.4 |
This table illustrates the importance of selecting appropriate coupling strategies to minimize unwanted side reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Trt-D-Ser-OH with structurally related amino acid derivatives, focusing on protecting groups, molecular properties, and applications:
Key Observations :
- Protecting Group Chemistry :
- Solubility : Trt-protected compounds (e.g., this compound, Z-Gln(Trt)-OH) exhibit higher solubility in DMF and DCM than tBu-protected derivatives, facilitating coupling efficiency .
- Cost : this compound is more expensive than tBu-protected derivatives due to the complexity of trityl group synthesis .
Research and Commercial Relevance
- Pharmaceutical Applications : this compound is critical in synthesizing D-serine-containing peptides, which modulate NMDA receptors in neurological disorders .
- Market Availability : Suppliers like Gil Biochemical and Iris Biotech GmbH prioritize Trt-protected derivatives for custom peptide synthesis, reflecting their niche demand .
Preparation Methods
Solution-Phase Synthesis with Boc Protection
A widely adopted method involves sequential protection of the α-amino group followed by tritylation of the hydroxyl:
Step 1: N-Boc Protection of D-Serine
D-Serine is treated with di-tert-butyl dicarbonate (Boc anhydride) in alkaline aqueous conditions to yield N-Boc-D-serine. This step, optimized at 50°C for 1–2 hours, achieves >95% conversion without racemization.
Step 2: O-Tritylation of N-Boc-D-Serine
N-Boc-D-serine is dissolved in anhydrous dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Trityl chloride (1.2 equiv) is added dropwise under nitrogen, and the reaction proceeds at 25°C for 12–16 hours. The crude product, N-Boc-O-Trt-D-serine, is isolated via precipitation in cold diethyl ether (yield: 80–85%).
Step 3: Boc Deprotection (Optional)
If the free amine derivative (H-D-Ser(Trt)-OH) is required, the Boc group is removed using 30% trifluoroacetic acid (TFA) in DCM. However, prolonged exposure to TFA risks partial Trt cleavage, necessitating brief reaction times (5–10 minutes).
Solid-Phase Synthesis with Fmoc Chemistry
For peptide synthesis applications, Fmoc-D-Ser(Trt)-OH is preferred. The synthesis follows:
Step 1: Fmoc Protection
D-Serine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a dioxane/water mixture buffered with sodium bicarbonate. The Fmoc group is introduced quantitatively within 2 hours.
Step 2: Hydroxyl Tritylation
Fmoc-D-serine undergoes tritylation using trityl chloride and DMAP in DMF. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Key Data:
| Parameter | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tritylation Time | 12–16 h, 25°C | 82 | 98.5 |
| Boc Deprotection | 30% TFA, 5 min | 95 | 97.8 |
Challenges and Mitigation Strategies
Racemization Control
D-Serine’s stereocenter is prone to racemization under basic conditions. Using DMAP as a mild base and maintaining temperatures below 30°C during tritylation minimizes epimerization (<2% by chiral HPLC).
Purification of Hydrophobic Intermediates
Trt-protected derivatives exhibit high hydrophobicity, complicating isolation. Ether precipitation followed by recrystallization from methanol/water mixtures enhances purity (>99%).
Orthogonal Deprotection in Peptide Synthesis
The Trt group’s compatibility with Fmoc-based solid-phase synthesis allows sequential deprotection. For example, in goserelin synthesis, Trt-protected serine residues are selectively deblocked using 1% TFA while preserving acid-labile groups like Alloc on arginine.
Industrial-Scale Production Insights
Patent CN110922453A highlights a scalable protocol combining Sieber resin and Fmoc-D-Ser(Trt)-OH for peptide assembly. Key innovations include:
-
On-Resin Deprotection: Trt groups are removed during resin cleavage using TFA, simplifying downstream processing.
-
Avoiding Palladium Catalysts: Traditional methods requiring hydrogenation for Alloc deprotection are replaced with tetrakis(triphenylphosphine)palladium(0)/morpholine systems, reducing metal contamination risks.
Analytical Characterization
Spectroscopic Data for this compound:
Q & A
Q. What are the optimal synthetic routes for Trt-D-Ser-OH, and how can reaction yields be systematically improved?
- Methodological Answer : To optimize synthesis, begin by evaluating reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loadings (e.g., peptide coupling agents like HOBt/DCC). Purification steps (e.g., column chromatography, recrystallization) should be validated using TLC or HPLC to confirm intermediate stability. Yield maximization requires iterative testing of stoichiometric ratios and protecting group strategies. For reproducibility, document all conditions in alignment with guidelines for experimental rigor, including detailed characterization data for intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY for stereochemical confirmation) with mass spectrometry (HRMS or ESI-MS) to verify molecular identity. Purity should be assessed via HPLC (≥95% peak area) using a C18 column and gradient elution. Compare spectral data with literature values for Trt-protected serine derivatives. For novel analogs, include elemental analysis and X-ray crystallography if feasible. Ensure compliance with journal requirements for reporting experimental details .
Q. How can researchers assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals (0, 1, 3, 7 days). Quantify degradation products using calibrated standards and apply kinetic models (e.g., Arrhenius equation) to predict shelf life. Document deviations from expected stability profiles and correlate with structural vulnerabilities (e.g., Trt group hydrolysis) .
Q. What criteria should guide the selection of solvents for this compound in biological assays?
- Methodological Answer : Prioritize solvents with low cytotoxicity (e.g., DMSO ≤0.1% v/v) and compatibility with assay buffers (e.g., PBS). Pre-test solubility via spectrophotometric absorbance scans (200–800 nm) to detect aggregation. Validate solvent effects using positive/negative controls in cell-based or enzymatic assays. Cross-reference with pharmacopeial guidelines for excipient safety .
Q. How can researchers validate the absence of enantiomeric contamination in this compound batches?
- Methodological Answer : Use chiral HPLC with a cellulose-based column and isocratic elution to separate D- and L-serine derivatives. Compare retention times with enantiopure standards. For confirmation, perform optical rotation measurements ([α]D²⁵) and contrast with literature values. Statistical validation (e.g., % enantiomeric excess) must meet thresholds (≥98% ee) for publication readiness .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s biological activity be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Replicate experiments under standardized conditions, varying one parameter at a time (e.g., incubation time, concentration). Use computational docking (e.g., AutoDock Vina) to explore binding mode consistency across models. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up studies .
Q. What experimental designs are optimal for distinguishing this compound’s in vitro efficacy from in vivo pharmacokinetic limitations?
- Methodological Answer : Employ a tiered approach: (1) In vitro: Measure membrane permeability (Caco-2 assays), plasma protein binding, and metabolic stability (microsomal incubation). (2) In vivo: Administer radiolabeled this compound in rodent models and quantify bioavailability via LC-MS/MS. Correlate findings with physiochemical properties (LogP, pKa) to identify absorption barriers. Cross-validate with PBPK modeling to predict human pharmacokinetics .
Q. Which computational strategies are most effective for predicting this compound’s interactions with non-canonical targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with machine learning (e.g., Random Forest classifiers trained on kinase inhibition data). Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements. Prioritize targets with high Tanimoto similarity to known serine derivatives in ChEMBL or PubChem .
Q. How should researchers design cross-disciplinary studies to explore this compound’s role in post-translational modification pathways?
- Methodological Answer : Formulate a hypothesis linking this compound’s chemical properties (e.g., steric bulk) to enzymatic recognition (e.g., seryl-tRNA synthetase). Collaborate with structural biologists for cryo-EM/co-crystallography and biochemists for activity assays (e.g., radiolabeled amino acid incorporation). Use CRISPR-Cas9 knock-in models to study cellular effects. Ensure ethical approval for interdisciplinary data integration .
Q. What methodologies are critical for validating this compound’s proposed mechanism in heterogeneous biological systems?
- Methodological Answer :
Implement orthogonal validation: (1) Genetic (siRNA knockdown of target proteins), (2) Pharmacological (inhibitors/agonists), and (3) Analytical (metabolomic profiling via LC-HRMS). Use Bayesian statistics to quantify confidence intervals for mechanism-of-action claims. Publish negative results transparently to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
